molecular formula C12H19N3O B13273400 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13273400
M. Wt: 221.30 g/mol
InChI Key: DTBQBTIGRCWDDY-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group attached to an aminopyrimidinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexylamine with ethyl acetoacetate, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H19N3O/c1-2-9-8-10(16)15-11(14-9)12(13)6-4-3-5-7-12/h8H,2-7,13H2,1H3,(H,14,15,16)

InChI Key

DTBQBTIGRCWDDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2(CCCCC2)N

Origin of Product

United States

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